molecular formula C10H10N2O B7900348 1,3-Dimethyl-1H-indazole-5-carbaldehyde

1,3-Dimethyl-1H-indazole-5-carbaldehyde

Cat. No.: B7900348
M. Wt: 174.20 g/mol
InChI Key: XFZBEPVROHTTLY-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-indazole-5-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The compound’s structure consists of an indazole ring with two methyl groups at positions 1 and 3, and an aldehyde group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-indazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,3-dimethyl-1H-indazole with a formylating agent such as N-formylmorpholine can yield the desired aldehyde. Another method involves the oxidation of 1,3-dimethyl-1H-indazole-5-methanol using oxidizing agents like pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-indazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at specific positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 1,3-Dimethyl-1H-indazole-5-carboxylic acid.

    Reduction: 1,3-Dimethyl-1H-indazole-5-methanol.

    Substitution: Various substituted indazole derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Dimethyl-1H-indazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development due to its structural similarity to other bioactive indazole derivatives.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-indazole-5-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the indazole ring may interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

1,3-Dimethyl-1H-indazole-5-carbaldehyde can be compared with other similar compounds, such as:

    1H-Indazole-5-carbaldehyde: Lacks the methyl groups at positions 1 and 3, which may affect its biological activity and reactivity.

    1,3-Dimethyl-1H-indazole-3-carbaldehyde:

    1,3-Dimethyl-1H-indazole-5-methanol:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity.

Properties

IUPAC Name

1,3-dimethylindazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-9-5-8(6-13)3-4-10(9)12(2)11-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZBEPVROHTTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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